Acetaldehyde (2,4-dinitrophenyl)hydrazone
Overview
Description
Acetaldehyde (2,4-dinitrophenyl)hydrazone is an organic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.1735 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in organic chemistry for the identification and analysis of carbonyl compounds . The compound forms a yellow to orange crystalline solid and is known for its stability and reactivity with aldehydes and ketones .
Mechanism of Action
Target of Action
Acetaldehyde (2,4-dinitrophenyl)hydrazone is a derivative of acetaldehyde The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that dinitrophenylhydrazones, in general, are involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazone first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
It is known that hydrazones are involved in the wolff-kishner reduction, which removes the carbonyl oxygen in the form of water by forming an intermediate hydrazone .
Result of Action
It is known that the hydrazone anion formed during the wolff-kishner reduction undergoes loss of n2 gas along with protonation to give the alkane reaction product .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaldehyde (2,4-dinitrophenyl)hydrazone is typically synthesized through a condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine . The reaction involves mixing equimolar amounts of acetaldehyde and 2,4-dinitrophenylhydrazine in an acidic medium, usually methanol with a few drops of concentrated sulfuric acid . The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is then filtered, washed, and dried to obtain the pure product .
Industrial Production Methods
While the laboratory synthesis of this compound is straightforward, industrial production methods are less common due to the compound’s primary use in analytical chemistry rather than large-scale applications . the principles of the condensation reaction remain the same, with adjustments made for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Acetaldehyde (2,4-dinitrophenyl)hydrazone primarily undergoes nucleophilic addition-elimination reactions . The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be used for further analysis .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include hydrazine derivatives, acids (such as sulfuric acid), and solvents like methanol . The reactions are typically carried out at room temperature under mild conditions .
Major Products Formed
The major products formed from the reactions of this compound are hydrazones, which are characterized by their stability and distinct color changes . These products are useful in the qualitative and quantitative analysis of carbonyl compounds .
Scientific Research Applications
Acetaldehyde (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Propanone (2,4-dinitrophenyl)hydrazone: Similar in structure but derived from propanone instead of acetaldehyde.
Cyclohexanone (2,4-dinitrophenyl)hydrazone: Derived from cyclohexanone and used as a standard in elemental analysis.
Benzaldehyde (2,4-dinitrophenyl)hydrazone: Derived from benzaldehyde and used in similar analytical applications.
Uniqueness
Acetaldehyde (2,4-dinitrophenyl)hydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct yellow to orange crystalline product . This makes it particularly useful in the qualitative analysis of acetaldehyde and related compounds .
Properties
CAS No. |
1019-57-4 |
---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
N-[(Z)-ethylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2- |
InChI Key |
ONBOQRNOMHHDFB-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
1019-57-4 | |
Pictograms |
Irritant |
Synonyms |
Acetaldehyde (2,4-Dinitrophenyl)hydrazone; Ethanal-2,4-dinitrophenylhydrazone; NSC 403216; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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